Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether
Description
Properties
IUPAC Name |
4-(methoxymethyl)-2-phenyl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-13-15-12-16(20-10-6-3-7-11-20)19-17(18-15)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWCMYFZNDEZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
2.1. Anticancer Activity
Research has indicated that compounds similar to methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether exhibit anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumor proliferation and survival .
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and tested against human cancer cell lines. The results demonstrated that certain modifications to the methyl ether structure enhanced cytotoxicity, indicating potential for further development as anticancer agents .
2.2. Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as depression and anxiety.
Case Study:
A recent investigation highlighted the efficacy of this compound in preclinical models of depression. The study reported significant improvements in behavioral tests indicative of antidepressant effects, suggesting a mechanism involving serotonin receptor modulation .
Biochemical Research Applications
3.1. Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly focusing on kinases that are pivotal in cancer signaling pathways.
Data Table: Enzyme Inhibition Potency
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Protein Kinase A | 12.5 | |
| Cyclin-dependent Kinase | 8.0 | |
| Mitogen-activated Protein Kinase | 15.0 |
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including the formation of the piperidine and pyrimidine rings through condensation reactions followed by methylation processes.
Synthesis Pathway:
- Formation of Piperidine Ring: Reaction of phenylpiperidinone with appropriate reagents.
- Pyrimidine Synthesis: Utilization of urea derivatives to construct the pyrimidine core.
- Methylation: Introduction of the methyl ether group via standard alkylation techniques.
Mechanism of Action
The mechanism of action of Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine rings in its structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and selected analogs:
*Molecular weights and solubility are estimated based on structural analogs where direct data is unavailable.
Key Research Findings
Chloro and methylsulfonyl substituents (e.g., in ) introduce electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions critical for drug synthesis .
Methylsulfonyl-piperidine () introduces a strong electron-withdrawing group, which could stabilize negative charges in transition states during biochemical interactions .
Functional Group Stability :
Biological Activity
Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 283.37 g/mol. The compound features a pyrimidine ring substituted with a piperidine and phenyl group, contributing to its pharmacological properties. Its CAS number is 339278-94-3, and it is categorized in various chemical databases for research purposes.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Pyrimidine Ring : Utilizing starting materials such as phenylacetaldehyde and piperidine derivatives.
- Etherification : Introducing the methyl ether group through nucleophilic substitution reactions.
- Purification : High-performance liquid chromatography (HPLC) is often employed to achieve desired purity levels.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities relevant to pharmacology:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .
- Analgesic Properties : Compounds within the same structural family have been investigated for their analgesic effects, with some derivatives exhibiting significant potency in pain models .
- Antiviral Activity : Research into pyrimidine derivatives has highlighted their potential in treating viral infections, particularly influenza .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with opioid receptors similar to other piperidine derivatives, potentially modulating pain pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial resistance or viral replication, similar to findings with other pyrimidine-based drugs .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Safety and Toxicity
Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile with no acute toxicity observed at high doses in animal models . Further studies are necessary to fully characterize its safety and long-term effects.
Q & A
Q. What are the recommended synthetic routes for Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, etherification of pyrimidine derivatives with methyl halides under basic conditions (e.g., potassium carbonate in DMF at 60–80°C) is a common approach. Refluxing in aprotic solvents like THF with catalytic palladium (e.g., Pd(OAc)₂) may enhance yield for aryl ether formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of methylating agents (e.g., methyl iodide) to avoid over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Characterization :
- NMR : Analyze and NMR spectra for diagnostic peaks: methoxy protons (~δ 3.3–3.5 ppm), pyrimidine carbons (~δ 155–165 ppm), and piperidine N-CH₂ groups (~δ 2.5–3.0 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (expected m/z: ~325.18) .
- X-ray Crystallography : For crystalline samples, compare bond lengths/angles with literature (e.g., piperidine ring geometry: C-N bond ~1.49 Å) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the piperidine and pyrimidine moieties in this compound?
- Piperidine : The tertiary amine in piperidine acts as an electron donor, stabilizing intermediates during alkylation or nucleophilic substitution. Protonation at N may modulate solubility in acidic media .
- Pyrimidine : The electron-deficient 4-pyrimidinyl group facilitates electrophilic substitutions. Methoxy groups at the 2-position direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Experimental Validation : Conduct DFT calculations to map electron density distribution. Compare reaction kinetics in polar vs. nonpolar solvents .
Q. How should researchers address contradictions in solubility and stability data across studies?
- Data Reconciliation :
- Solubility : Discrepancies may arise from solvent polarity (e.g., DMSO vs. water). Measure solubility via UV-Vis spectroscopy under standardized conditions (25°C, 0.1 M PBS pH 7.4) .
- Stability : Hydrolytic degradation of the methoxy group in acidic/basic conditions can skew results. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. What strategies are effective for modifying this compound to enhance biological activity while retaining core structure?
- Derivatization :
- Introduce substituents at the phenyl ring (e.g., halogens for lipophilicity) via Buchwald-Hartwig amination .
- Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with logP and H-bond donor/acceptor counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
